2,2'-Dithiobis(N-(2-ethylhexyl)benzamide)
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Overview
Description
2,2’-Dithiobis(N-(2-ethylhexyl)benzamide) is an organic compound characterized by the presence of two benzamide groups linked by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(2-ethylhexyl)benzamide) typically involves the reaction of N-(2-ethylhexyl)benzamide with a disulfide compound under specific conditions. One common method includes the use of a disulfide exchange reaction, where N-(2-ethylhexyl)benzamide is reacted with a disulfide reagent in the presence of a catalyst. The reaction is usually carried out in an organic solvent at elevated temperatures to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of 2,2’-Dithiobis(N-(2-ethylhexyl)benzamide) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dithiobis(N-(2-ethylhexyl)benzamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzamide groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as DTT and TCEP are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
2,2’-Dithiobis(N-(2-ethylhexyl)benzamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical studies to investigate disulfide bond formation and reduction in proteins.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(N-(2-ethylhexyl)benzamide) primarily involves the disulfide bond, which can undergo reversible cleavage and formation. This property is crucial in biological systems, where disulfide bonds play a key role in protein folding and stability. The compound can interact with thiol-containing molecules, leading to the formation or reduction of disulfide bonds, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Dithiobis(N-methylbenzamide)
- 2,2’-Dithiobis(N-(3-amino-3-oxopropyl)benzamide)
Uniqueness
2,2’-Dithiobis(N-(2-ethylhexyl)benzamide) is unique due to the presence of the 2-ethylhexyl group, which imparts specific steric and electronic properties to the compound. This makes it distinct from other disulfide-linked benzamides and can influence its reactivity and applications in various fields.
Properties
CAS No. |
88848-47-9 |
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Molecular Formula |
C30H44N2O2S2 |
Molecular Weight |
528.8 g/mol |
IUPAC Name |
N-(2-ethylhexyl)-2-[[2-(2-ethylhexylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C30H44N2O2S2/c1-5-9-15-23(7-3)21-31-29(33)25-17-11-13-19-27(25)35-36-28-20-14-12-18-26(28)30(34)32-22-24(8-4)16-10-6-2/h11-14,17-20,23-24H,5-10,15-16,21-22H2,1-4H3,(H,31,33)(H,32,34) |
InChI Key |
BSYRXGVHBHLECM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCC(CC)CCCC |
Origin of Product |
United States |
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